Vinyltriphenylphosphonium bromide

説明

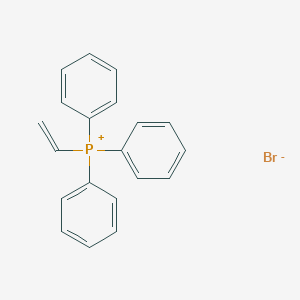

Structure

3D Structure of Parent

特性

IUPAC Name |

ethenyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAYVWUMBAJVGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964684 | |

| Record name | Ethenyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-52-0 | |

| Record name | Phosphonium, ethenyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylvinylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylvinylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Vinyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of vinyltriphenylphosphonium bromide, a versatile reagent in organic chemistry, particularly renowned for its role in the Wittig reaction. This document provides a thorough overview of a prominent synthetic route, including a detailed experimental protocol, quantitative data, and a mechanistic pathway for its application in olefination reactions.

Introduction

This compound is a quaternary phosphonium (B103445) salt that serves as a key precursor to the corresponding ylide for the introduction of a vinyl group in the Wittig reaction.[1] This transformation is fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals, where the formation of a carbon-carbon double bond is a critical step.[2] This guide focuses on a well-established, albeit indirect, synthetic method starting from triphenylphosphine (B44618) and β-bromophenetole.

Synthetic Routes

While several methods for the synthesis of this compound have been reported, this guide will focus on the detailed procedure involving the formation and subsequent elimination of a phenoxyethylphosphonium salt. Alternative, less detailed methods include the dehydrobromination of (2-bromoethyl)triphenylphosphonium bromide and the reaction of ethylenebis(triphenylphosphonium) dibromide with a borate (B1201080) ion.[3] The direct reaction of triphenylphosphine with vinyl bromide is conceptually the most straightforward approach, however, detailed successful protocols are not as readily available in the literature.

The primary route detailed herein involves two key steps:

-

Quaternization: The reaction of triphenylphosphine with β-bromophenetole to form (2-phenoxyethyl)triphenylphosphonium bromide.

-

Elimination: The thermal elimination of phenol (B47542) from the intermediate salt to yield the desired this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystalline solid | 80-82 |

| β-Bromophenetole | C₈H₉BrO | 201.06 | Colorless to pale yellow liquid | N/A |

| This compound | C₂₀H₁₈BrP | 369.24 | White to beige crystalline powder | 176-178[4] |

Table 2: Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Reaction Temperature (Step 1) | 90 ± 3 °C | [5][6] |

| Reaction Time (Step 1) | 48 hours | [5][6] |

| Reaction Temperature (Step 2) | Reflux in ethyl acetate (B1210297) | [5][6] |

| Reaction Time (Step 2) | 24 hours (repeated) | [5][6] |

| Yield | 66-86% | [6] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available | [8] |

| IR | Spectrum available | [7] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from triphenylphosphine and β-bromophenetole.[5][6]

Caution: Phenol and its solutions are corrosive; appropriate personal protective equipment, including gloves, should be worn.[5][6] The product, this compound, has been reported to cause an allergic sneezing reaction and contact should be avoided.[5][6]

Step 1: Synthesis of (2-Phenoxyethyl)triphenylphosphonium Bromide

-

To a 1-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube, add 1 lb. of reagent-grade phenol, 100 g (0.50 mole) of β-bromophenetole, and 131 g (0.50 mole) of triphenylphosphine.[5][6]

-

Stir the mixture and heat to 90 ± 3 °C. Maintain this temperature for 48 hours.[5][6] A slight exotherm may be observed initially, and the heating should be controlled to prevent the temperature from exceeding 95 °C.[5]

-

Cool the reaction mixture to room temperature.

-

In a separate 4-liter beaker, vigorously stir 3 liters of anhydrous ether.

-

Slowly add the cooled reaction solution to the stirred ether over a period of 45 minutes using a dropping funnel.[5][6]

-

A solid precipitate will form. Scrape down any material adhering to the sides of the beaker.

-

Filter the mixture by suction.

-

Transfer the solid product to a fresh 3-liter portion of anhydrous ether, stir vigorously for 15 minutes, and filter again by suction.

-

Wash the resulting white crystalline residue of crude (2-phenoxyethyl)triphenylphosphonium bromide with three 250-mL portions of warm anhydrous ether.[5][6]

Step 2: Synthesis of this compound via Elimination

-

Place the crude (2-phenoxyethyl)triphenylphosphonium bromide in a 3-liter, two-necked flask equipped with a sealed stirrer and a reflux condenser with a calcium chloride drying tube.[5][6]

-

Add 1.5 liters of reagent-grade ethyl acetate to the flask.

-

Cool the mixture to room temperature.

-

Decant the ethyl acetate layer. If the salt has crystallized, filter the mixture.

-

Repeat this reflux and cooling procedure with fresh ethyl acetate until the melting point of the filtered salt is 186 °C or higher.[5][6] This may require up to four cycles.[5]

-

After the final filtration, wash the product with two 100-mL portions of ethyl acetate and two 100-mL portions of anhydrous ether.[6]

-

Dry the analytically pure this compound at 80 °C for 24 hours. The expected yield is between 122–158 g (66–86%).[6]

Mechanism of Application: The Wittig Reaction

This compound is primarily used to generate the corresponding ylide for the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[1][9] The general mechanism is illustrated below.

Caption: The Wittig reaction mechanism.

The reaction is driven by the formation of the highly stable triphenylphosphine oxide.[10] The process begins with the deprotonation of the phosphonium salt by a strong base to form a nucleophilic ylide.[11] This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes ring-closure to an oxaphosphetane.[10][12] The unstable four-membered ring then decomposes to yield the final alkene and triphenylphosphine oxide.[10]

References

- 1. byjus.com [byjus.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. This compound | 5044-52-0 [chemicalbook.com]

- 4. This compound CAS#: 5044-52-0 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Production Method of Vinyl triphenylphosphonium bromide - Chempedia - LookChem [lookchem.com]

- 7. This compound(5044-52-0) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | Wittig Reagent [benchchem.com]

- 10. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. Wittig Reaction [organic-chemistry.org]

Physical and chemical properties of vinyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriphenylphosphonium bromide is a versatile organophosphorus salt that serves as a crucial reagent in modern organic synthesis. Its ability to participate in a variety of chemical transformations, most notably the Wittig reaction, makes it an invaluable tool for the construction of complex molecular architectures, including those found in pharmaceutically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its key applications.

Physical and Chemical Properties

This compound is a white to off-white or pale yellow crystalline powder.[1][2] It is a quaternary phosphonium (B103445) salt, characterized by a phosphorus atom bonded to three phenyl groups and one vinyl group, with bromide as the counterion.[3] This ionic nature dictates many of its physical properties. The compound is sensitive to light and is hygroscopic, requiring storage at 2-8°C in a dry environment.[4][5]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C20H18BrP | [1][6] |

| Molecular Weight | 369.23 g/mol | [1][7] |

| Melting Point | 176 - 190 °C | [1][6][8] |

| Appearance | White to off-white or pale yellow powder/crystals | [1][2][6] |

| Purity | ≥ 96% | [1][6][9] |

| CAS Number | 5044-52-0 | [1][4][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR data are available for the structural confirmation of this compound.[10][11]

-

Infrared (IR) Spectroscopy : IR spectra, typically obtained using KBr pellets or Attenuated Total Reflectance (ATR), show characteristic peaks for the P+-C bond.[12][13]

-

Raman Spectroscopy : Raman spectra provide complementary vibrational information for a complete structural analysis.[12]

Chemical Reactivity and Applications

This compound is a key reagent in a multitude of organic reactions.

The Wittig Reaction

The most prominent application of this compound is in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[14][15] The vinyl group can be transferred to the carbonyl compound, forming a new carbon-carbon double bond.[1][14]

Other Reactions

Beyond the Wittig reaction, it is also utilized in:

-

Cycloaddition Reactions : It participates in cycloadditions with various compounds, including nitro ketone Baylis-Hillman adducts.[2]

-

Schweizer Reaction : This reagent is also known as Schweizer's Reagent and is used in the Schweizer reaction.[2][4]

-

Synthesis of Heterocycles : It serves as a versatile precursor for the synthesis of a wide array of heterocyclic systems.[8]

-

Michael Additions : The vinyl group can act as a Michael acceptor, enabling conjugate addition reactions.[2]

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the preparation of this compound involves the reaction of triphenylphosphine (B44618) with a suitable precursor, followed by an elimination step.[8][16]

Materials:

-

Triphenylphosphine

-

β-Bromophenetole

-

Anhydrous ether

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of triphenylphosphine and β-bromophenetole is heated in phenol at 90° ± 3°C for 48 hours.[8][16]

-

The reaction mixture is cooled to room temperature and then slowly added to vigorously stirred anhydrous ether, leading to the precipitation of the crude intermediate, phenoxyethyltriphenylphosphonium bromide.[8][16]

-

The crude product is collected by filtration and washed with anhydrous ether.[8][16]

-

The intermediate is then heated under reflux in ethyl acetate for 24 hours to induce elimination of phenol, yielding this compound.[8][16]

-

The product is purified by repeated washing with ethyl acetate and anhydrous ether and then dried.[8]

Safety Precautions: Phenol is corrosive and should be handled with appropriate personal protective equipment.[8] this compound has been reported to cause an allergic sneezing reaction, and direct contact should be avoided.[8]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Key stages in the synthesis of this compound.

The Wittig Reaction Pathway

This diagram outlines the general mechanism of the Wittig reaction, a primary application of this compound.

Caption: The mechanistic pathway of the Wittig reaction.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds and the construction of complex molecules. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its reactivity and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 5044-52-0 [chemicalbook.com]

- 3. CAS 5044-52-0: Phosphonium, ethenyltriphenyl-, bromide (1:… [cymitquimica.com]

- 4. wwmponline.com [wwmponline.com]

- 5. This compound CAS#: 5044-52-0 [m.chemicalbook.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Triphenyl(vinyl)phosphonium Bromide | 5044-52-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound(5044-52-0) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Triphenylvinylphosphonium bromide | C20H18BrP | CID 2723893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Production Method of Vinyl triphenylphosphonium bromide - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to Triphenylvinylphosphonium Bromide (CAS 5044-52-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data and applications of Triphenylvinylphosphonium bromide (CAS 5044-52-0), a versatile reagent in organic synthesis.

Chemical and Physical Properties

Triphenylvinylphosphonium bromide is a quaternary phosphonium (B103445) salt widely utilized in organic chemistry, most notably as a precursor for ylides in the Wittig reaction.[1][2] It is a white to off-white crystalline solid.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5044-52-0 | [1] |

| Molecular Formula | C₂₀H₁₈BrP | [1] |

| Molecular Weight | 369.23 g/mol | [1] |

| Melting Point | 176-178 °C | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Generally soluble in polar solvents. | [4] |

| Storage | 2-8°C, sensitive to light and moisture. | [3] |

Spectroscopic Data

The structural identity of Triphenylvinylphosphonium bromide is confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 8.08 - 7.70 | m | Phenyl protons | [3] |

| 7.21 | m | =CH-P | [3] |

| 6.21 | m | CH₂= | [3] |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 135.2 | Phenyl C (para) | [5] |

| 134.0 (d, J = 10 Hz) | Phenyl C (ortho) | [5] |

| 130.5 (d, J = 12 Hz) | Phenyl C (meta) | [5] |

| 118.8 (d, J = 87 Hz) | P-C (ipso) | [5] |

| 133.4 (d, J = 12 Hz) | =CH-P | [5] |

| 120.2 (d, J = 10 Hz) | CH₂= | [5] |

Table 4: ³¹P NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Reference(s) |

| 21.3 | [1] |

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3050 - 3000 | m | C-H stretch (aromatic, vinyl) | [1][6] |

| 1620 | m | C=C stretch (vinyl) | [6] |

| 1438 | s | P-C stretch (aromatic) | [6] |

| 1110 | s | P-C stretch | [6] |

| 985, 915 | s | C-H bend (vinyl out-of-plane) | [7] |

| 770 - 680 | s | C-H bend (aromatic out-of-plane) | [7] |

Experimental Protocols

Synthesis of Triphenylvinylphosphonium Bromide

A common method for the synthesis of Triphenylvinylphosphonium bromide involves the reaction of triphenylphosphine (B44618) with a suitable vinyl precursor. A detailed protocol has been described in Organic Syntheses.

Experimental Workflow for Synthesis

Caption: Synthesis of Triphenylvinylphosphonium bromide.

Wittig Reaction

Triphenylvinylphosphonium bromide is a key reagent in the Wittig reaction for the formation of alkenes from carbonyl compounds.[8][9][10] The reaction proceeds through the formation of a phosphorus ylide.

Wittig Reaction Signaling Pathway

Caption: Mechanism of the Wittig Reaction.

Detailed Protocol: Wittig Reaction with Benzaldehyde (B42025)

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Triphenylvinylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise with stirring. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel.

Diels-Alder Reaction

Vinylphosphonium salts can participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions with various dienes to form cyclic phosphonium salts.[4]

Diels-Alder Reaction Logical Relationship

Caption: Diels-Alder reaction with a vinylphosphonium salt.

Biological Activity

While specific biological studies on Triphenylvinylphosphonium bromide are limited, derivatives of triphenylphosphonium (TPP) cations are known to exhibit biological activity. TPP-conjugated molecules can selectively accumulate in mitochondria due to the large mitochondrial membrane potential.[11] This property has been exploited to deliver antioxidants and other therapeutic agents to mitochondria. Some alkyltriphenylphosphonium salts have shown cytotoxicity against cancer cell lines and antimicrobial activity.[11][12][13] The biological activity of TPP derivatives is often dependent on the nature of the substituent attached to the phosphonium cation.[11] Further research is required to elucidate any specific biological roles of Triphenylvinylphosphonium bromide.

References

- 1. Triphenylvinylphosphonium bromide | C20H18BrP | CID 2723893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. VINYLTRIPHENYLPHOSPHONIUM BROMIDE(5044-52-0) 1H NMR spectrum [chemicalbook.com]

- 4. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. Triphenylphosphonium Moiety Modulates Proteolytic Stability and Potentiates Neuroprotective Activity of Antioxidant Tetrapeptides in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Wittig Olefination of Carbonyls with Vinyltriphenylphosphonium Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes. This guide provides an in-depth examination of a specific variant: the reaction between vinyltriphenylphosphonium bromide and carbonyl compounds (aldehydes and ketones) to yield valuable 1,3-diene structures. The document covers the core reaction mechanism, from ylide generation to product formation, summarizes quantitative yield data, details experimental protocols, and provides visual diagrams of the chemical pathways and experimental workflows as a resource for laboratory application.

Core Reaction Mechanism

The reaction of this compound with a carbonyl compound is a specific application of the Wittig olefination, a method discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979.[1] The overall transformation converts the C=O double bond of an aldehyde or ketone into a C=C double bond, specifically forming a conjugated 1,3-diene system. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[2]

The mechanism proceeds through three primary stages:

-

Ylide Formation: The process begins with the deprotonation of the vinyltriphenylphosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂), to abstract the acidic proton and generate the highly reactive vinyltriphenylphosphorane, also known as the Wittig reagent or ylide.[1][3]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Modern mechanistic studies support a concerted [2+2] cycloaddition pathway, leading directly to a four-membered ring intermediate called an oxaphosphetane.[4][5][6] This step dictates the stereochemical outcome of the reaction.

-

Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition. This concerted fragmentation breaks the carbon-phosphorus and carbon-oxygen single bonds, forming a new carbon-carbon pi bond (the alkene) and the thermodynamically stable triphenylphosphine oxide.[2][6]

The complete mechanistic pathway is illustrated below.

Caption: The reaction pathway from phosphonium salt to 1,3-diene product.

Quantitative Data Summary

The yield of the Wittig reaction with this compound is highly dependent on the substrate, nucleophile used to generate the ylide, and reaction conditions. While a comprehensive dataset for a single set of conditions is sparse in the literature, published examples provide a reliable range of expected yields.

A general method involves generating phosphorus ylides by reacting this compound with various nucleophiles, which are then reacted in situ with aldehydes or ketones.[7][8] Organocopper compounds have been successfully used for this purpose, affording dienes in moderate to good yields.[7][8] Intramolecular variants of this reaction are also effective for synthesizing cyclic alkenes.[8]

| Carbonyl Substrate | Ylide Generation Method / Reaction Type | Product Type | Yield (%) | Predominant Isomer | Reference |

| Various Aldehydes | Reaction with organocopper compounds (R₂CuLi) | Acyclic 1,3-Dienes | 25 - 80% | Z-isomer | [7] |

| Ketoesters | Intramolecular reaction with NaH as base | 5- or 6-membered cyclic alkenes | 51 - 69% | N/A | [8] |

Experimental Protocols

The following section details a representative experimental protocol for the Wittig reaction between this compound and an aldehyde, adapted from procedures for non-stabilized ylides.[9]

Materials and Equipment:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Aldehyde or ketone substrate

-

Schlenk flask or flame-dried round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath (0 °C) and dry ice/acetone bath (-78 °C)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Detailed Methodology:

-

Apparatus Setup: Assemble a Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. The glassware must be rigorously dried to prevent quenching of the strong base and ylide.

-

Ylide Generation:

-

Suspend this compound (1.1 to 1.5 equivalents) in anhydrous THF inside the reaction flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Add n-butyllithium (1.0 equivalent relative to the phosphonium salt) dropwise via syringe. The formation of the ylide is often accompanied by a distinct color change (e.g., to orange or deep red).

-

Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete ylide formation.

-

-

Reaction with Carbonyl:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the carbonyl solution dropwise to the cold ylide mixture.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product contains the desired 1,3-diene and triphenylphosphine oxide. Purify the diene using flash column chromatography on silica gel, typically with a non-polar eluent system such as hexanes or a hexanes/ethyl acetate (B1210297) mixture.

Mandatory Visualizations

Experimental Workflow Diagram

The logical steps for performing the vinyl-Wittig reaction in a laboratory setting are outlined below.

Caption: A step-by-step workflow for the synthesis of 1,3-dienes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgosolver.com [orgosolver.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]

- 9. total-synthesis.com [total-synthesis.com]

Stability and Storage of Vinyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for vinyltriphenylphosphonium bromide. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and use of this reagent to ensure its integrity and performance in sensitive applications.

Chemical and Physical Properties

This compound is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, particularly in Wittig reactions and the formation of various heterocyclic compounds.[1] Understanding its fundamental properties is crucial for its appropriate handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 5044-52-0 | [2][3] |

| Molecular Formula | C₂₀H₁₈BrP | [2][3] |

| Molecular Weight | 369.24 g/mol | [2] |

| Appearance | White to off-white or pale yellow powder/solid. | [2][4] |

| Melting Point | 176-178 °C (lit.) | [2][4] |

| Sensitivity | Light Sensitive & Hygroscopic | [2][4] |

Stability Profile

This compound is a stable compound when stored under appropriate conditions. However, its efficacy can be compromised by exposure to light, moisture, and elevated temperatures.

Hygroscopicity

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4][5] This is a critical factor to consider, as the presence of water can interfere with many of its intended reactions, particularly the formation of the ylide in Wittig reactions. While a specific hygroscopicity classification according to the European Pharmacopoeia has not been found in the literature, it is best practice to handle it as a moisture-sensitive compound.

Light Sensitivity

Thermal Stability

Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[5] While the exact decomposition temperature and products are not specified, analogous triphenylphosphonium alkyl ester salts have been shown to undergo thermal decomposition at temperatures between 130 and 225°C.[6] The decomposition pathways for these related compounds involve the formation of triphenylphosphine (B44618) oxide and other byproducts.[6] It is recommended to avoid prolonged exposure to high temperatures.

Recommended Storage Conditions

To ensure the long-term stability and reliability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

| Parameter | Recommendation | Reference(s) |

| Temperature | Refrigerate at 2-8°C. | [2][4] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | [7] |

| Container | Keep in a tightly sealed, light-resistant container. | [5] |

| Environment | Store in a dry and well-ventilated place. | [5] |

Handling Precautions

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] It has also been reported to induce sneezing.[1][4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be carried out in a well-ventilated fume hood.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established guidelines for stability and hygroscopicity testing of chemical compounds.[8][9][10][11]

Hygroscopicity Classification (European Pharmacopoeia Method)

Objective: To classify the hygroscopicity of this compound.

Apparatus:

-

Analytical balance

-

Desiccator with a saturated solution of ammonium (B1175870) chloride (to maintain 80% ± 2% relative humidity)

-

Thermo-hygrometer

-

Shallow weighing bottle

Procedure:

-

Dry a clean, empty weighing bottle in an oven at 105°C for 1 hour and allow it to cool to room temperature in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel).

-

Accurately weigh the empty weighing bottle (W₁).

-

Place approximately 1 g of this compound into the weighing bottle and accurately weigh it (W₂). The initial weight of the sample is W₂ - W₁.

-

Place the open weighing bottle containing the sample in a desiccator maintained at 25°C ± 1°C and 80% ± 2% relative humidity for 24 hours.

-

After 24 hours, remove the weighing bottle from the desiccator, immediately close it, and accurately weigh it (W₃).

-

Calculate the percentage increase in weight using the following formula: % Weight Increase = [(W₃ - W₂) / (W₂ - W₁)] * 100

-

Classify the hygroscopicity based on the following criteria[8]:

-

Non-hygroscopic: ≤ 0.12% w/w

-

Slightly hygroscopic: > 0.12% and < 2% w/w

-

Hygroscopic: ≥ 2% and < 15% w/w

-

Very hygroscopic: ≥ 15% w/w

-

Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[9][10][11]

Conditions:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified period.

-

Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

-

Thermal Degradation: Heat the solid sample in an oven at a temperature below its melting point (e.g., 100°C) for a specified period.

-

Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) and visible light for a specified duration.

Procedure:

-

For each condition, prepare a solution of this compound of known concentration.

-

Expose the samples to the respective stress conditions for predetermined time points.

-

At each time point, withdraw an aliquot of the sample and neutralize it if necessary.

-

Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

-

Mass spectrometry (LC-MS) can be coupled to identify the structure of the degradation products.

Visualizations

The following diagrams illustrate key logical workflows and potential degradation pathways for this compound.

Caption: Recommended workflow for handling and storage.

Caption: Inferred degradation pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 5044-52-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 5044-52-0 [m.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pharmagrowthhub.com [pharmagrowthhub.com]

- 9. veeprho.com [veeprho.com]

- 10. rjptonline.org [rjptonline.org]

- 11. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to Schweizer's Reagent: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schweizer's reagent, a solution of tetraamminediaquacopper(II) hydroxide (B78521), holds a significant place in the history of polymer chemistry. Its discovery in the mid-19th century revolutionized the understanding of cellulose (B213188) solubility and paved the way for the development of the first regenerated cellulosic fibers. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of Schweizer's reagent, with a focus on the technical details relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Development

The discovery of this remarkable solvent is credited to the Swiss chemist Matthias Eduard Schweizer (1818–1860). In 1857, while investigating the reactions of copper salts with ammonia (B1221849), he observed that a solution of copper(II) hydroxide in aqueous ammonia could dissolve cotton and other forms of cellulose.[1][2] This finding was published in his seminal paper, "Das Kupferoxyd-Ammoniak, ein Auflösungsmittel für die Pflanzenfaser" (Journal für praktische Chemie, 1857).[1]

This discovery was a breakthrough, as cellulose was previously considered insoluble in all known solvents without chemical modification. Schweizer's work laid the foundation for the development of the cuprammonium rayon process, one of the earliest methods for producing artificial silk. The French chemist Louis-Henri Despeissis later proposed a method for spinning these cellulose solutions into fibers by extruding them into a dilute acid bath.[1] The industrial production of cuprammonium rayon began in 1899 by the German company Vereinigte Glanzstoff-Fabriken AG.[3]

Chemical and Physical Properties

Schweizer's reagent is a metal ammine complex with the chemical formula --INVALID-LINK--₂.[1] The central copper(II) ion is coordinated to four ammonia ligands and two water molecules, with hydroxide ions as the counter-ions. The solution is characterized by its deep blue to purple color and a strong odor of ammonia.[2][4]

Data Presentation: Physical Properties of Schweizer's Reagent

| Property | Value | Reference |

| Chemical Formula | --INVALID-LINK--₂ | [1] |

| Molar Mass | 201.71 g/mol | [1] |

| Appearance | Deep blue solution | [4] |

| Odor | Strong ammonia | [2][4] |

| pH | ~11-12 | [2] |

Data Presentation: Viscosity and Molecular Weight Relationship

The viscosity of cellulose solutions in Schweizer's reagent is a critical parameter, directly related to the molecular weight of the cellulose. This relationship is described by the Mark-Houwink equation:

[η] = K * Ma

Where:

-

[η] is the intrinsic viscosity

-

M is the viscosity-average molecular weight

-

K and a are the Mark-Houwink constants, which are specific to the polymer-solvent system.

| Parameter | Value | Reference |

| K | 8.5 x 10⁻³ mL/g | [5] |

| a | 0.81 | [5] |

Note: The values of K and a can vary depending on the specific conditions and the source of the cellulose.

Experimental Protocols

3.1. Preparation of Schweizer's Reagent

This protocol describes the laboratory-scale preparation of Schweizer's reagent.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

-

Concentrated ammonium hydroxide solution (28-30%)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Preparation of Copper(II) Hydroxide:

-

Dissolve a known amount of copper(II) sulfate pentahydrate in distilled water to create a saturated solution.

-

Slowly add a solution of sodium hydroxide or ammonium hydroxide with constant stirring until the precipitation of light blue copper(II) hydroxide is complete.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any sulfate ions.

-

-

Formation of the Complex:

-

Transfer the freshly prepared copper(II) hydroxide precipitate to a beaker.

-

Slowly add concentrated ammonium hydroxide solution to the precipitate while stirring continuously.

-

Continue adding ammonia until the copper(II) hydroxide dissolves completely, forming a deep blue solution. This is Schweizer's reagent.

-

3.2. Dissolution of Cellulose

Materials:

-

Schweizer's reagent

-

Cellulose source (e.g., cotton linters, filter paper)

-

Beaker

-

Stirring mechanism

Procedure:

-

Place a desired amount of the cellulose source into a beaker.

-

Add Schweizer's reagent to the beaker, ensuring the cellulose is fully immersed.

-

Stir the mixture gently. The cellulose will begin to swell and then dissolve, forming a viscous, deep blue solution. The time required for complete dissolution will depend on the source and physical form of the cellulose.

3.3. Regeneration of Cellulose (Cuprammonium Rayon Formation)

Materials:

-

Viscous cellulose-Schweizer's reagent solution

-

Dilute sulfuric acid (H₂SO₄) solution (e.g., 10%)

-

Syringe with a fine needle or a spinneret

-

Beaker or trough

Procedure:

-

Draw the viscous cellulose solution into the syringe.

-

Extrude the solution through the needle or spinneret into a bath of dilute sulfuric acid.

-

As the solution enters the acid bath, the cellulose will precipitate in the form of fine filaments. The acid neutralizes the ammonia and decomposes the copper-cellulose complex.[3][6]

-

The regenerated cellulose fibers can then be collected, washed with water to remove any residual acid and copper salts, and dried.

Mandatory Visualizations

References

- 1. Schweizer's reagent - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Cuprammonium rayon - Wikipedia [en.wikipedia.org]

- 4. Schweizer's reagent - Sciencemadness Wiki [sciencemadness.org]

- 5. Wastepaper-Based Cuprammonium Rayon Regenerated Using Novel Gaseous–Ammoniation Injection Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. transition metals - precipitation reaction - cellulose in schweizer reagent reacts with acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Theoretical and Methodological Guide to the Reactivity of Vinyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of vinyltriphenylphosphonium bromide, a key reagent in organic synthesis. While specific computational studies focusing exclusively on this reagent are not extensively available in peer-reviewed literature, this document extrapolates from well-established theoretical frameworks and computational studies on analogous phosphonium (B103445) ylides. The guide details the modern mechanistic understanding of the Wittig reaction, outlines representative experimental and computational protocols, and presents the expected reactivity and stereochemical outcomes.

Theoretical Framework: The Wittig Reaction Mechanism

The reactivity of this compound is fundamentally expressed through the Wittig reaction, where its corresponding ylide, vinylidenetriphenylphosphorane, reacts with an aldehyde or ketone. The modern understanding of the salt-free Wittig reaction mechanism has evolved from a proposed betaine (B1666868) intermediate to a concerted [2+2] cycloaddition.

Under lithium-salt-free conditions, the reaction is understood to be under kinetic control and proceeds through a four-centered transition state to directly form an oxaphosphetane intermediate.[1][2][3] This intermediate then decomposes in a syn-cycloreversion process to yield the final alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene (E/Z isomerism) is determined during the formation of the oxaphosphetane.[1][4]

The ylide derived from this compound, Ph₃P=CH-CH=CH₂, can be classified as a semi-stabilized ylide. The vinyl group provides some electronic stabilization through conjugation, but less so than a carbonyl or ester group. This classification is crucial for predicting the stereochemical outcome of the reaction. For semi-stabilized ylides reacting with aldehydes, the reaction generally favors the formation of the (Z)-alkene, although the selectivity can be influenced by the specific reactants and conditions.[1][3]

Visualizing the Wittig Reaction Pathway

The following diagram illustrates the generally accepted concerted [2+2] cycloaddition mechanism for the Wittig reaction under salt-free conditions.

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Quantitative Analysis (Theoretical)

Direct, published quantitative data from DFT calculations on the vinyltriphenylphosphonium ylide reaction is scarce. However, computational studies on analogous semi-stabilized ylides provide a robust framework for understanding the expected energetic landscape.[1][3][4] The tables below summarize the types of data generated from such studies and provide illustrative energy values typical for a semi-stabilized ylide reaction, which is expected to be exothermic and kinetically controlled.

Table 1: Illustrative Relative Energies for the Wittig Reaction of Vinylidenetriphenylphosphorane with Benzaldehyde

| Species | Description | Illustrative Relative Energy (kcal/mol) |

| Reactants (Ylide + Aldehyde) | Separated reactants | 0.0 |

| Transition State (TS) for (Z)-Oxaphosphetane | Formation of the cis-intermediate | +5 to +10 |

| Transition State (TS) for (E)-Oxaphosphetane | Formation of the trans-intermediate | +7 to +12 |

| (Z)-Oxaphosphetane Intermediate | Cis-substituted intermediate | -15 to -20 |

| (E)-Oxaphosphetane Intermediate | Trans-substituted intermediate | -14 to -18 |

| Products ((Z)-Alkene + TPPO) | Final products via (Z)-intermediate | -40 to -50 |

| Products ((E)-Alkene + TPPO) | Final products via (E)-intermediate | -40 to -50 |

Note: These values are illustrative and based on trends observed for other semi-stabilized ylides. Actual values would require specific DFT calculations.

Table 2: Key Geometric Parameters from DFT Calculations (Illustrative)

| Parameter | Transition State (TS) Description | Typical Value Range |

| C-C bond length | Forming bond between ylide carbon and carbonyl carbon | 2.1 - 2.4 Å |

| C-O bond length | Forming bond between carbonyl oxygen and phosphorus | 2.0 - 2.3 Å |

| P-C-C-O Dihedral | Describes the puckering of the forming four-membered ring | 10° - 40° (puckered) |

Methodologies and Protocols

Representative Experimental Protocol

The following is a representative, general-purpose protocol for the Wittig reaction between this compound and an aldehyde to synthesize a 1,3-diene. This protocol is adapted from established procedures for similar phosphonium salts.[5][6][7]

Objective: To synthesize a 1,3-diene via the Wittig olefination.

Materials:

-

This compound (1.1 eq)

-

Aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

Strong, non-nucleophilic base (e.g., Potassium tert-butoxide, 1.1 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

-

Ylide Generation:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.

-

Add anhydrous THF to suspend the salt.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide to the suspension. The mixture will typically develop a deep color (often orange or red), indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back down to 0 °C.

-

Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product will contain the desired diene and triphenylphosphine oxide (TPPO).

-

Purify the crude material using flash column chromatography on silica gel, typically with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The less polar diene will elute before the more polar TPPO.

-

-

Characterization:

-

Analyze the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and determine the ratio of E/Z isomers.

-

Representative Computational Protocol

The following protocol outlines a standard approach for the theoretical investigation of a Wittig reaction using Density Functional Theory (DFT), based on methodologies reported in the literature.[4][8][9]

Objective: To calculate the reaction pathway, transition states, and relative energies for the reaction of vinylidenetriphenylphosphorane with an aldehyde.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Functional and Basis Set Selection:

-

Functional: The B3LYP hybrid functional is a common and robust choice for these systems.[8] For potentially improved accuracy, especially regarding non-covalent interactions, a dispersion-corrected functional like B3LYP-D3BJ can be used.[9]

-

Basis Set: A Pople-style basis set such as 6-31G(d) provides a good balance of accuracy and computational cost for geometry optimizations. For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) is recommended.[10]

-

-

Solvation Model: To simulate reaction conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be used, with the solvent specified as THF.[4]

-

Computational Steps:

-

Geometry Optimization: Perform full geometry optimizations of all species: reactants (ylide, aldehyde), intermediates (oxaphosphetanes), and products (alkene, TPPO).

-

Frequency Analysis: Conduct frequency calculations at the same level of theory for all optimized structures. This confirms that they are true minima (zero imaginary frequencies) and provides zero-point vibrational energies (ZPVE) and other thermal corrections.

-

Transition State (TS) Search: Locate the transition state structures for the cycloaddition step leading to both the (Z) and (E) oxaphosphetanes. This is often done using methods like QST2/QST3 or an eigenvector-following algorithm.

-

TS Verification: Perform a frequency calculation on the located TS structures. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the transition state to confirm that it connects the reactants and the intended intermediate (oxaphosphetane).

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, perform single-point energy calculations on all optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

Visualizing the Computational Workflow

Caption: A typical workflow for DFT calculations of a Wittig reaction.

Logical Relationships in Stereoselectivity

The stereochemical outcome of the Wittig reaction is dictated by the stability of the ylide. The following diagram outlines the logical progression for predicting the major alkene isomer.

References

- 1. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) [mdpi.com]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Vinyltriphenylphosphonium Bromide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of vinyltriphenylphosphonium bromide in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and organic synthesis. While precise quantitative solubility data remains elusive in publicly available literature, this document compiles qualitative solubility information, outlines a general methodology for its experimental determination, and situates the compound's utility within the context of its primary application, the Wittig reaction.

Summary of Solubility Properties

This compound, a key reagent in organic chemistry, generally exhibits solubility in polar organic solvents and is largely insoluble in nonpolar solvents. This behavior is consistent with the general solubility patterns of phosphonium (B103445) salts. The following table summarizes the available qualitative solubility information.

| Solvent Classification | Solvent | Solubility |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Polar Aprotic | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Acetone | Soluble | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | |

| Nonpolar | Diethyl Ether | Insoluble |

| Petroleum Ether | Insoluble | |

| Toluene | Likely Insoluble | |

| Benzene | Likely Insoluble | |

| Hydrocarbons | Insoluble |

Note: "Likely Soluble" and "Likely Insoluble" are inferred from the general behavior of phosphonium salts and require experimental verification.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvent and temperature conditions.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Sample Extraction: After equilibration, cease agitation and allow the solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound and the boiling point of the solvent.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant extracted) x 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Application in Organic Synthesis: The Wittig Reaction

This compound is a cornerstone reagent for the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2][3] The reaction proceeds via the formation of a phosphonium ylide, which then reacts with a carbonyl compound.

Below is a diagram illustrating the general workflow of a Wittig reaction utilizing this compound.

This guide serves as a foundational resource for understanding the solubility and application of this compound. The provided experimental protocol offers a starting point for researchers to quantitatively determine its solubility in specific solvents, enabling more precise control over reaction conditions and outcomes.

References

An In-depth Technical Guide to the Electrochemical Synthesis of Vinylphosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphosphonium salts are valuable synthetic intermediates, widely utilized in organic chemistry, particularly in the Wittig reaction and its variants for the formation of carbon-carbon double bonds. Their application extends to the synthesis of a diverse range of carbo- and heterocyclic systems, making them crucial building blocks in medicinal chemistry and drug development. While several chemical methods exist for their preparation, electrochemical synthesis offers a unique and advantageous approach, often proceeding under mild conditions without the need for harsh reagents. This technical guide provides a comprehensive overview of the electrochemical synthesis of vinylphosphonium salts, focusing on the core methodologies, experimental protocols, and quantitative data to facilitate its application in a research and development setting.

Core Methodology: Anodic Oxidation of Triphenylphosphine (B44618) in the Presence of Alkenes

The cornerstone of the electrochemical synthesis of vinylphosphonium salts is the anodic oxidation of a phosphine, most commonly triphenylphosphine, in the presence of an alkene. This method leverages the electrochemical generation of a triphenylphosphine radical cation, which then undergoes a cascade of reactions with the alkene to form the desired vinylphosphonium salt.

Reaction Mechanism and Signaling Pathway

The proposed mechanism for the electrochemical synthesis of 1-cycloalkenetriphenylphosphonium salts initiates with the one-electron oxidation of triphenylphosphine at the anode to form a triphenylphosphine radical cation. This highly reactive intermediate is then attacked by the nucleophilic double bond of the cycloalkene, leading to the formation of a new carbon-phosphorus bond and a carbocationic intermediate. Subsequent deprotonation, facilitated by a base present in the electrolyte solution, yields a vinylphosphonium radical. A further one-electron oxidation of this radical at the anode results in the final vinylphosphonium cation.

Caption: Proposed mechanism for the electrochemical synthesis of vinylphosphonium salts.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the electrochemical synthesis of vinylphosphonium salts, with a focus on the anodic oxidation of triphenylphosphine in the presence of cycloalkenes. The data presented is compiled from peer-reviewed literature to ensure accuracy and reproducibility.

Synthesis of 1-Cycloalkenetriphenylphosphonium Salts[1]

This procedure describes a general method for the synthesis of 1-cycloalkenetriphenylphosphonium salts via constant current electrolysis.

Table 1: Reactants and Reagents

| Component | Role | Typical Amount/Concentration |

| Triphenylphosphine | Reactant | 1-2 equivalents |

| Cycloalkene (e.g., cyclohexene, cyclopentene) | Reactant | 1 equivalent |

| 2,6-Lutidine Perchlorate (B79767) | Supporting Electrolyte | 0.1 - 0.2 M |

| Anhydrous Potassium Carbonate | Base | Suspension |

| Dichloromethane (B109758) (anhydrous) | Solvent | Sufficient to dissolve reactants and electrolyte |

Table 2: Electrochemical Conditions

| Parameter | Value/Description |

| Anode | Graphite (B72142) felt or plate |

| Cathode | Stainless steel plate |

| Cell Type | Undivided cell |

| Current | Constant current of 20 mA |

| Temperature | Room temperature |

| Atmosphere | Nitrogen |

Experimental Workflow:

Caption: General experimental workflow for the electrochemical synthesis of vinylphosphonium salts.

Detailed Methodology:

-

Electrolyte and Reactant Preparation: In a suitable undivided electrochemical cell, a solution of 2,6-lutidine perchlorate in anhydrous dichloromethane is prepared. To this solution, triphenylphosphine, the corresponding cycloalkene, and a suspension of anhydrous potassium carbonate are added.

-

Electrolysis: The cell is equipped with a graphite anode and a stainless steel cathode. The electrolysis is carried out at a constant current of 20 mA under a nitrogen atmosphere with stirring. The reaction is monitored until the starting triphenylphosphine is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove potassium carbonate and any other insoluble materials. The filtrate is then washed with water to remove the supporting electrolyte. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Table 3: Quantitative Data for the Synthesis of 1-Cycloalkenetriphenylphosphonium Salts [1]

| Cycloalkene | Product | Yield (%) |

| Cyclohexene | 1-Cyclohexenetriphenylphosphonium salt | 66 |

| Cyclopentene | 1-Cyclopentenetriphenylphosphonium salt | 53 |

Conclusion

The electrochemical synthesis of vinylphosphonium salts via the anodic oxidation of triphenylphosphine in the presence of alkenes presents a viable and efficient alternative to traditional chemical methods. This guide provides the foundational knowledge, including the core methodology, a detailed reaction mechanism, and specific experimental protocols, to enable researchers and scientists to implement this technique. The provided quantitative data highlights the synthetic utility of this approach. Further research into expanding the substrate scope to include a wider variety of alkenes and optimizing reaction conditions could further enhance the applicability of this electrochemical strategy in the synthesis of complex molecules for drug discovery and development.

References

Spectroscopic Profile of Ethenyltriphenylphosphonium Bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethenyltriphenylphosphonium bromide, a key reagent in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, and IR spectroscopy of ethenyltriphenylphosphonium bromide, also known as triphenylvinylphosphonium bromide or Schweizer's Reagent.[1] This data is crucial for the identification and characterization of this compound.

Table 1: 1H NMR Spectroscopic Data for Ethenyltriphenylphosphonium Bromide

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.076 | m | Aromatic Protons |

| 7.873 | m | Aromatic Protons |

| 7.76 | m | Aromatic Protons |

| 7.70 | m | Aromatic Protons |

| 7.208 | m | Vinyl Proton |

| 6.206 | m | Vinyl Protons |

Solvent: Not specified in the source. Data from ChemicalBook.[2]

Table 2: 13C NMR Spectroscopic Data for Ethenyltriphenylphosphonium Bromide

| Chemical Shift (ppm) | Assignment |

| Data not numerically available in the search results. A spectrum is available in the referenced database. | Aromatic and Vinyl Carbons |

Solvent: Chloroform-d. Instrument: Varian CFT-20. Data from SpectraBase.[3]

Table 3: Infrared (IR) Spectroscopic Data for Ethenyltriphenylphosphonium Bromide

| Technique | Key Absorptions |

| Attenuated Total Reflectance (ATR-IR) | Data on specific absorption bands is available in the referenced database. |

Instrument: Bruker Tensor 27 FT-IR. Data from SpectraBase.[4]

Experimental Protocols

The spectroscopic data presented in this guide are obtained through standard analytical techniques. While specific parameters for the cited data are limited, a general experimental protocol for the synthesis and subsequent spectroscopic analysis of ethenyltriphenylphosphonium bromide is outlined below.

Synthesis of Ethenyltriphenylphosphonium Bromide

A common method for the preparation of ethenyltriphenylphosphonium bromide involves the reaction of triphenylphosphine (B44618) with a suitable vinyl halide, such as vinyl bromide. A detailed procedure can be found in established resources like Organic Syntheses.[5] The general steps include:

-

Reaction of triphenylphosphine with an excess of the vinyl halide in a suitable solvent (e.g., benzene (B151609) or toluene) under an inert atmosphere.

-

The reaction mixture is typically heated to facilitate the formation of the phosphonium (B103445) salt.

-

The resulting precipitate of ethenyltriphenylphosphonium bromide is then isolated by filtration.

-

The crude product is purified by recrystallization from an appropriate solvent system to yield the final, pure compound.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a standard NMR spectrometer. The sample is prepared by dissolving a small amount of ethenyltriphenylphosphonium bromide in a deuterated solvent, such as deuterochloroform (CDCl3), and transferring the solution to an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard.

Infrared Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The Attenuated Total Reflectance (ATR) technique is a common method for solid samples, where the sample is placed in direct contact with the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of ethenyltriphenylphosphonium bromide.

Caption: Workflow for the spectroscopic analysis of ethenyltriphenylphosphonium bromide.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. VINYLTRIPHENYLPHOSPHONIUM BROMIDE(5044-52-0) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Triphenylvinylphosphonium bromide | C20H18BrP | CID 2723893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Using Vinyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Wittig reaction using vinyltriphenylphosphonium bromide. This versatile reagent is a cornerstone in organic synthesis, enabling the formation of carbon-carbon double bonds with broad applications in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

Introduction

The Wittig reaction is a Nobel Prize-winning methodology that converts aldehydes and ketones into alkenes. When employing this compound, a vinyl group is introduced, typically leading to the formation of 1,3-dienes in intermolecular reactions or the construction of carbo- and heterocyclic ring systems through intramolecular cyclization. The reaction proceeds via the in-situ generation of a phosphorus ylide, which then reacts with a carbonyl compound. The high functional group tolerance and predictable stereochemical outcomes make it a powerful tool in synthetic organic chemistry.[1][2][3][4]

Key Applications

-

Synthesis of 1,3-Dienes: Intermolecular Wittig reactions with aldehydes and ketones provide a direct route to conjugated 1,3-dienes, which are valuable building blocks in Diels-Alder reactions and other pericyclic processes.

-

Formation of Carbocyclic and Heterocyclic Systems: Intramolecular Wittig reactions are extensively used to construct five- and six-membered rings.[5] This is particularly useful in the synthesis of complex natural products and their analogues.

-

Natural Product Synthesis: The reliability of the Wittig reaction makes it a favored method in the total synthesis of natural products containing exocyclic double bonds or complex ring systems.[5]

Reaction Mechanism and Stereochemistry

The Wittig reaction initiates with the deprotonation of the phosphonium (B103445) salt, this compound, by a base to form a phosphorus ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl compound to form a transient oxaphosphetane intermediate.[2] This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable P=O double bond is the thermodynamic driving force for the reaction.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of the Z-alkene under kinetic control, especially in salt-free conditions.[2][6]

Experimental Protocols

Two representative protocols are provided below: one for a general intermolecular Wittig reaction to synthesize a 1,3-diene, and one for a general intramolecular Wittig reaction for the formation of a cyclic compound.

Protocol 1: Intermolecular Wittig Reaction for the Synthesis of a 1,3-Diene

This protocol describes the reaction of an aldehyde with the ylide generated from this compound to form a 1,3-diene.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-